molecular formula C13H14O2S B12865148 S-(3-methylbut-2-en-1-yl) 2-oxo-2-phenylethanethioate

S-(3-methylbut-2-en-1-yl) 2-oxo-2-phenylethanethioate

Cat. No.: B12865148
M. Wt: 234.32 g/mol
InChI Key: HMNHIKOPADHMKO-UHFFFAOYSA-N
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Description

S-(3-methylbut-2-en-1-yl) 2-oxo-2-phenylethanethioate: is an organic compound characterized by its unique structure, which includes a phenyl group, a thioester linkage, and a 3-methylbut-2-en-1-yl substituent. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3-methylbut-2-en-1-yl) 2-oxo-2-phenylethanethioate typically involves the reaction of 3-methylbut-2-en-1-yl thiol with 2-oxo-2-phenylethanoic acid under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the thioester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thioester group is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-(3-methylbut-2-en-1-yl) 2-oxo-2-phenylethanethioate is used as a building block in organic synthesis. Its reactivity makes it valuable for creating more complex molecules.

Biology and Medicine: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors. It could serve as a lead compound in drug discovery efforts.

Industry: In industrial applications, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which S-(3-methylbut-2-en-1-yl) 2-oxo-2-phenylethanethioate exerts its effects depends on its interaction with molecular targets. The thioester group can undergo hydrolysis, releasing the active thiol and carboxylic acid components. These components can then interact with various biological pathways, potentially inhibiting or activating specific enzymes.

Comparison with Similar Compounds

  • 3-methylbut-2-en-1-yl acetate
  • 2-oxo-2-phenylethyl acetate
  • 3-methylbut-2-en-1-yl 2-oxo-2-phenylethanoate

Properties

Molecular Formula

C13H14O2S

Molecular Weight

234.32 g/mol

IUPAC Name

S-(3-methylbut-2-enyl) 2-oxo-2-phenylethanethioate

InChI

InChI=1S/C13H14O2S/c1-10(2)8-9-16-13(15)12(14)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3

InChI Key

HMNHIKOPADHMKO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCSC(=O)C(=O)C1=CC=CC=C1)C

Origin of Product

United States

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